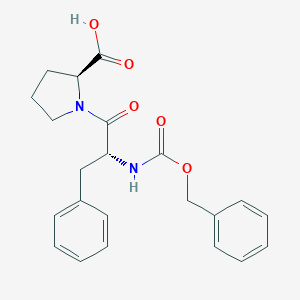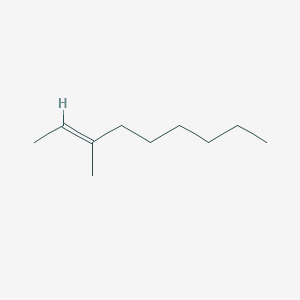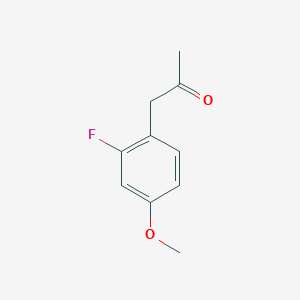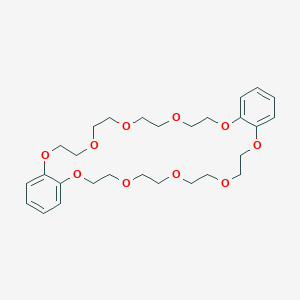
Dibenzo-30-crown-10
Overview
Description
Dibenzo-30-crown-10 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This compound, specifically, is known for its ability to form stable complexes with various cations due to its large ring size and multiple oxygen atoms.
Mechanism of Action
Target of Action
Dibenzo-30-crown-10 (DB30C10) is a first-generation macrocyclic host discovered by Pedersen . It is known for its ability to encapsulate metal cations, making them soluble in organic solvents . The primary targets of DB30C10 are metal cations, particularly those found in wastewater .
Mode of Action
DB30C10 interacts with its targets (metal cations) through a process known as complexation . This interaction involves the formation of complex molecules containing organic cations and neutral organic molecules . The encapsulation of metal cations by DB30C10 renders them soluble in organic solvents .
Biochemical Pathways
The biochemical pathways affected by DB30C10 primarily involve the solubilization and removal of metal cations from various environments . The downstream effects of this process include the purification of wastewater and the potential recovery of valuable metal ions .
Result of Action
The molecular and cellular effects of DB30C10’s action are largely dependent on the specific metal cations it interacts with. In general, the compound’s ability to encapsulate and solubilize these cations can lead to their removal from various environments, such as in wastewater treatment .
Action Environment
The action, efficacy, and stability of DB30C10 can be influenced by various environmental factors. For instance, the presence of certain metal cations can affect the compound’s ability to form complexes . Additionally, the solvent used can impact the solubility of the formed complexes .
Biochemical Analysis
Biochemical Properties
Dibenzo-30-crown-10 has been shown to encapsulate metal cations and render them soluble in organic solvents . This property has led to its use in host-guest chemistry, a discipline within supramolecular chemistry . The nature of these interactions is primarily electrostatic, involving the ether oxygen atoms in the crown ether and the positive charge on the metal cation .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with metal cations. The crown ether forms a complex with the cation, with the ether oxygen atoms coordinating to the metal . This can influence the behavior of the cation, potentially affecting processes such as ion transport or enzymatic reactions that depend on these metal ions .
Temporal Effects in Laboratory Settings
Its complexation with metal cations is known to be reversible , suggesting that its effects may vary over time depending on the presence and concentration of these cations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-30-crown-10 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol derivatives with ethylene glycol derivatives in the presence of a strong base, such as potassium hydroxide, to form the macrocyclic structure . The reaction is usually carried out in a solvent like acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibenzo-30-crown-10 can undergo various chemical reactions, including complexation, oxidation, and substitution reactions. Its ability to form complexes with metal cations is one of its most notable properties .
Common Reagents and Conditions
Complexation: this compound forms stable complexes with metal cations such as thallium, potassium, and dysprosium.
Substitution: Substitution reactions involving this compound often require specific catalysts and conditions to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with metal cations results in stable metal-crown ether complexes, while oxidation and substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
Dibenzo-30-crown-10 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Dibenzo-18-crown-6
- Dibenzo-24-crown-8
- Benzo-15-crown-5
Comparison
Dibenzo-30-crown-10 is unique due to its larger ring size, which allows it to form stable complexes with larger cations compared to smaller crown ethers like dibenzo-18-crown-6 and benzo-15-crown-5 . This makes it particularly useful in applications requiring the encapsulation of larger ions or molecules .
Properties
IUPAC Name |
2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCSCGGRLMRZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169851 | |
| Record name | Dibenzo-30-crown-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17455-25-3 | |
| Record name | Dibenzo-30-crown-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo-30-crown-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo-30-crown 10-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dibenzo-30-crown-10 (DB30C10) primarily interacts with cations through its oxygen atoms. The size of its cavity makes it particularly suitable for complexing large cations like potassium, rubidium, cesium, and ammonium. [] This encapsulation can lead to several downstream effects:
- Increased solubility in organic solvents: Cations complexed by DB30C10 become more soluble in organic solvents, which can be useful in extraction processes. [, ]
- Stabilization of unusual oxidation states: DB30C10 has been shown to stabilize unusual oxidation states in metals like samarium. []
- Template for supramolecular structures: The complexation between DB30C10 and certain molecules, like viologens, can act as a driving force for the formation of supramolecular structures like rotaxanes and catenanes. [, , , ]
- Modification of reactivity: The complexation of DB30C10 with molecules like propylammonium can influence their reactivity, for example by facilitating E2-elimination reactions. []
A:
- Molecular formula: C28H40O10 []
- Spectroscopic data:
- 1H NMR: DB30C10 exhibits characteristic signals for the aromatic protons of the dibenzo units and the aliphatic protons of the crown ether ring. [, ]
- 13C NMR: The spectrum shows distinct peaks corresponding to the aromatic and aliphatic carbons of the molecule. []
- IR spectroscopy: DB30C10 displays characteristic absorption bands for the C-O and C-H bonds present in its structure. []
A: DB30C10 is compatible with various organic solvents, including chloroform, dichloromethane, acetonitrile, and tetrahydrofuran. [, , , , , , , , ] Its stability depends on the specific conditions:
A: DB30C10 has demonstrated catalytic activity in the gas phase by mediating the E2-elimination of propene from propylammonium complexes. [] This catalytic cycle involves the formation of an ammonium/DB30C10 complex and subsequent regeneration of the catalyst. DB30C10 also accelerates H/D exchange reactions in protonated ethylenediamine, potentially through a pre-organization effect within the crown ether cavity. [] These findings suggest potential applications in gas-phase catalysis and highlight the ability of DB30C10 to influence reaction pathways through non-covalent interactions.
ANone: Computational chemistry plays a crucial role in understanding the structure, binding affinities, and conformational dynamics of DB30C10 and its complexes.
ANone: While DB30C10 itself doesn't possess inherent "activity" in the traditional sense, its structure significantly influences its binding affinity and selectivity for different cations.
ANone: Alternatives to DB30C10 depend on the desired application. Some possibilities include:
- Other crown ethers: Different crown ethers, like dibenzo-24-crown-8 (DB24C8), dicyclohexano-18-crown-6 (DCH18C6), or benzo-15-crown-5, could be considered depending on the size and charge of the target cation. [, , , , , ]
- Cryptands: Cryptands offer a more rigid and pre-organized cavity compared to crown ethers, potentially providing higher selectivity and binding affinity for specific cations. [, ]
- Calixarenes: Calixarenes are macrocyclic compounds that can also bind cations and neutral molecules, providing an alternative to crown ethers for certain applications. []
ANone: Research on DB30C10 utilizes a range of techniques and resources:
A: DB30C10 was first synthesized by Charles Pedersen in 1967, along with other crown ethers. [] This discovery marked a significant milestone in supramolecular chemistry, leading to the development of host-guest chemistry and the recognition of non-covalent interactions as powerful tools for molecular recognition and self-assembly. The discovery of crown ethers, including DB30C10, earned Pedersen the Nobel Prize in Chemistry in 1987, alongside Donald Cram and Jean-Marie Lehn. Since its discovery, DB30C10 has been extensively studied for its ability to selectively bind cations and as a building block for supramolecular structures like rotaxanes and catenanes. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid](/img/structure/B100535.png)


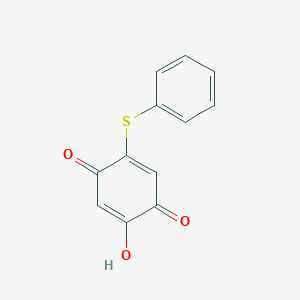



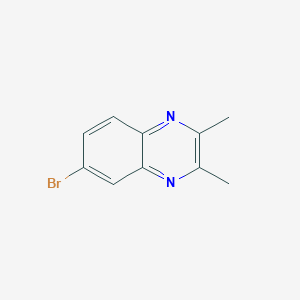
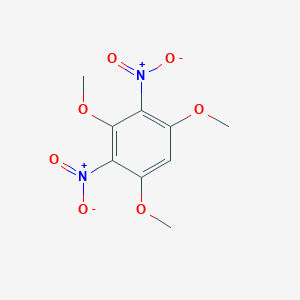
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)

